N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that features a cyclopropyl group, an imidazole ring, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Attachment of the dichlorophenoxy moiety: The dichlorophenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a suitable dichlorophenol reacts with an appropriate electrophile.
Final coupling step: The final step involves coupling the imidazole derivative with the dichlorophenoxy acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or phenoxy derivatives.
Scientific Research Applications
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Agricultural Chemistry: Potential use as a herbicide or pesticide due to its phenoxyacetic acid derivative structure.
Material Science: Exploration of its properties for use in advanced materials or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the dichlorophenoxy group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide: is similar to other imidazole derivatives and phenoxyacetic acid derivatives.
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which are used as antifungal and antibacterial agents.
Phenoxyacetic acid derivatives: Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activity or chemical properties
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c17-12-3-4-14(13(18)9-12)23-10-15(22)19-5-7-21-8-6-20-16(21)11-1-2-11/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIDYLJUCNVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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